molecular formula C16H11BrO4 B13883299 7-Benzoyl-5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid

7-Benzoyl-5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B13883299
M. Wt: 347.16 g/mol
InChI Key: APBIYNLXAKPHGT-UHFFFAOYSA-N
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Description

7-Benzoyl-5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid is a complex organic compound belonging to the benzofuran family. . This compound, with its unique structure, has garnered interest for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzoyl-5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran precursor, followed by benzoylation and carboxylation reactions. The reaction conditions often require the use of specific reagents such as bromine, benzoyl chloride, and carboxylating agents under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes are employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7-Benzoyl-5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .

Scientific Research Applications

7-Benzoyl-5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzoyl-5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid
  • Benzofuran-2-carboxylic acid
  • Coumarilic acid

Uniqueness

7-Benzoyl-5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H11BrO4

Molecular Weight

347.16 g/mol

IUPAC Name

7-benzoyl-5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C16H11BrO4/c17-10-6-11-13(16(19)20)8-21-15(11)12(7-10)14(18)9-4-2-1-3-5-9/h1-7,13H,8H2,(H,19,20)

InChI Key

APBIYNLXAKPHGT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)Br)C(=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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